
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is a complex organic compound that features a triazole ring and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as reverse-phase chromatography and high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylacetamide: Another compound with a similar structure but different functional groups.
2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]ethylamine dihydrobromide: Shares the triazole ring but has different substituents.
Uniqueness
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is unique due to its specific combination of triazole and thiazole rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C8H11N5S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-4-6(14-8(9)10-4)7-12-11-5(2)13(7)3/h1-3H3,(H2,9,10) |
InChI-Schlüssel |
XCZJSXBXTBZWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


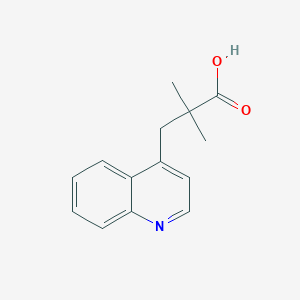
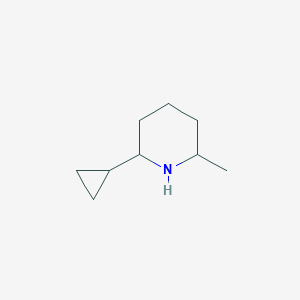
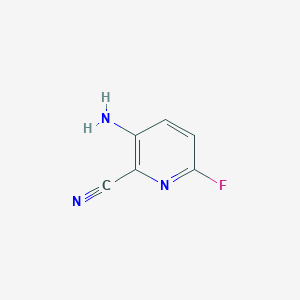
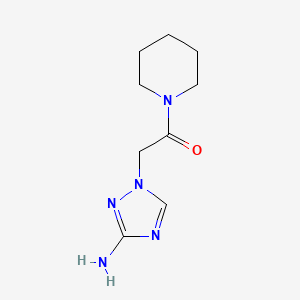


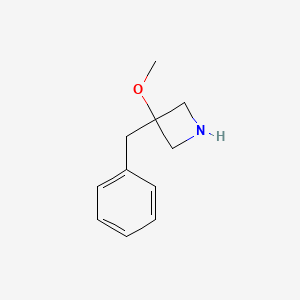
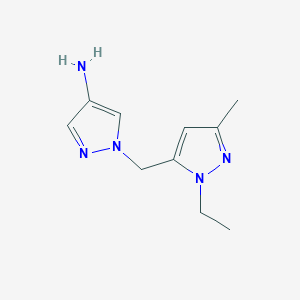
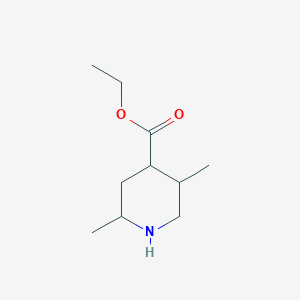
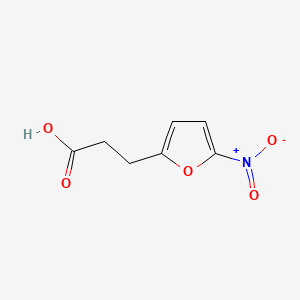
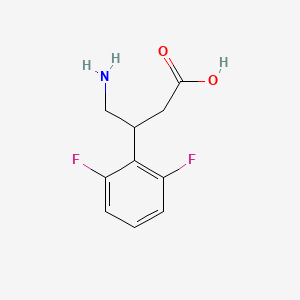
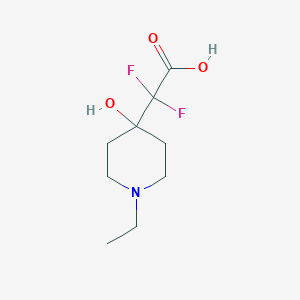
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)

